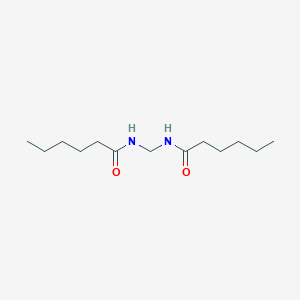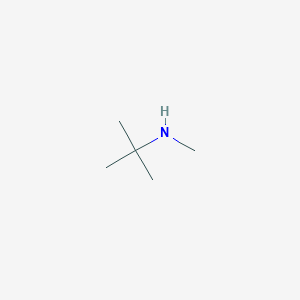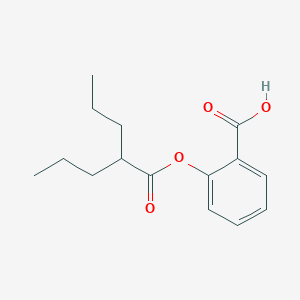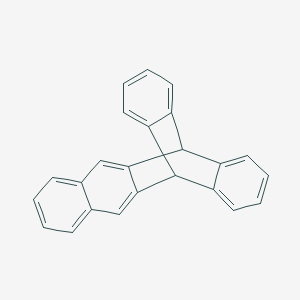
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one, also known as DPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is synthesized through a simple and efficient method and has been extensively studied for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one varies depending on its application. In the case of its use as a fluorescent probe for the detection of metal ions, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one binds to metal ions and undergoes a fluorescence enhancement. In the case of its use as a photosensitizer in photodynamic therapy, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one generates singlet oxygen upon exposure to light, which can induce cell death in cancer cells. In the case of its use as a corrosion inhibitor, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one forms a protective layer on metal surfaces, preventing corrosion.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one have been extensively studied. In vitro studies have shown that 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has low toxicity and does not induce significant cytotoxicity in various cell lines. However, more studies are needed to determine the potential toxicity of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is its simple and efficient synthesis method. Additionally, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has a high selectivity and sensitivity for metal ion detection, making it a promising fluorescent probe. However, one limitation of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is its low water solubility, which can limit its application in certain experiments.
Direcciones Futuras
There are various future directions for the study of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, more studies are needed to determine the potential toxicity of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in vivo. Further research is also needed to improve the water solubility of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one for its potential use in aqueous systems. Finally, the potential use of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one as a corrosion inhibitor in other industries can also be explored.
Conclusion
In conclusion, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple and efficient synthesis method, high selectivity and sensitivity for metal ion detection, and potential use as a photosensitizer in photodynamic therapy make it a promising compound for future research. However, more studies are needed to determine its potential toxicity in vivo and to improve its water solubility for its potential use in aqueous systems.
Métodos De Síntesis
The synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one can be achieved through a simple and efficient method. The most commonly used method involves the reaction of hydrazine hydrate with benzophenone in the presence of a strong acid catalyst. The resulting product is then oxidized using hydrogen peroxide to yield 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. The purity of the synthesized compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has various potential applications in scientific research. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propiedades
Número CAS |
63617-45-8 |
|---|---|
Nombre del producto |
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one |
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2,5-diphenyl-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(11-7-3-1-4-8-11)16-17-14(19-15)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
BUMXQZXHVHRHEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |
Otros números CAS |
63617-45-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)






![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)


